Hederagenin
Description
Hederagenin (C₃₀H₄₈O₄) is an oleanane-type pentacyclic triterpenoid widely distributed in plants such as Hedera helix, Sapindus saponaria, and Cyclocarya paliurus. Its structure includes hydroxyl groups at C-3 and C-23 and a carboxyl group at C-28, contributing to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, anthelmintic, and antioxidant effects .
Propriétés
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOYMURMZNDHNS-MYPRUECHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029412 | |
| Record name | Hederagenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465-99-6 | |
| Record name | Hederagenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=465-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hederagenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hederagenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hederagenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,4α)-3,23-dihydroxyolean-12-en-28-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEDERAGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQF57J8212 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Extraction of Hederagenin from Plant Sources
This compound is predominantly isolated from plant materials such as Hedera helix (ivy) and Dipsacus asper (teasel). The extraction process typically involves ethanol-based solvent systems coupled with acid hydrolysis to liberate the aglycone from its glycosidic form.
Extraction from Hedera helix Leaves
The leaves of Hedera helix remain the most studied source. A widely cited method involves refluxing 100 g of dried leaves in 90% ethanol (v/v) at 80°C for three cycles (2 hours each), followed by filtration and ethanol recovery via rotary evaporation. The crude extract is then subjected to acid hydrolysis using a mixture of 50% ethanol and 7% hydrochloric acid (v/v) at 80°C for 3 hours. Post-hydrolysis, the solution is cooled to precipitate this compound, which is washed with distilled water and dried under reduced pressure at 65°C. This method achieves a yield of approximately 1.2–1.8% (w/w), with purity exceeding 95% as confirmed by HPLC-MS/MS.
Extraction from Dipsacus asper Roots
An alternative approach utilizes Dipsacus asper roots, as detailed in patent CN102633857A. The protocol involves:
- Preparing a 30–55% ethanol solution acidified with hydrochloric or sulfuric acid (1.5–4 N).
- Hydrolyzing pulverized roots in the acid-ethanol mixture at 80°C for 2–4 hours.
- Filtering and washing the residue to neutrality.
- Extracting the filter residue with ethanol under reflux.
- Purifying the extract via sequential membrane filtration (ultrafiltration: 3,000–8,000 Da; nanofiltration: 200–600 Da).
This method reports a 20–30% improvement in yield compared to traditional techniques, attributed to the precision of membrane-based purification.
Table 1: Comparison of Plant-Based Extraction Methods
Acid Hydrolysis Optimization
Acid hydrolysis is critical for cleaving glycosidic bonds to release this compound from saponin precursors. Key variables include acid concentration, ethanol-water ratios, and reaction duration.
Acid Type and Concentration
Hydrochloric acid is preferred over sulfuric acid due to fewer byproducts. Concentrations between 1.5 N (for Dipsacus) and 7% v/v (for Hedera) are optimal, balancing hydrolysis efficiency and minimal degradation. Excess acid (>4 N) promotes triterpene decomposition, reducing yields by 15–20%.
Purification and Isolation Techniques
Membrane Filtration
The Dipsacus method employs a two-stage membrane process:
- Ultrafiltration (3,000–8,000 Da): Removes high-molecular-weight impurities like proteins and polysaccharides.
- Nanofiltration (200–600 Da): Concentrates this compound while eliminating low-molecular-weight contaminants (e.g., sugars).
This approach achieves 98% purity, surpassing conventional solvent partitioning.
Synthetic Derivatization of this compound
Chemical modification of this compound enhances its bioavailability and therapeutic potential. A 2022 study synthesized acylated derivatives via refluxing this compound with succinic or glutaric anhydrides in pyridine.
Synthesis of Di-O-Disuccinyl-Hederagenin
Synthesis of 23-Hydroxyl-3-Oxo-Hederagenin Ethyl Ester
- Reagents : this compound ethyl ester (50 mg), acetone (4.2 mL), 22-hour reaction.
- Yield : 90%.
- Application : Enhanced cytotoxicity against LoVo colon cancer cells (IC₅₀ = 0.5 μM vs. 1.2 μM for native this compound).
Table 2: Key Synthetic Derivatives of this compound
Analyse Des Réactions Chimiques
Types de réactions : L'hédérangénine subit diverses réactions chimiques, notamment :
Oxydation : L'hédérangénine peut être oxydée pour former différents dérivés. Par exemple, l'oxydation au niveau des groupes hydroxyle peut produire des cétones ou des acides carboxyliques.
Réduction : Les réactions de réduction peuvent convertir l'hédérangénine en ses alcools correspondants.
Réactifs et conditions courantes :
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome sont couramment utilisés en conditions acides.
Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques utilisés dans des conditions douces.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'hédérangénine avec des groupes fonctionnels modifiés, qui peuvent présenter différentes activités pharmacologiques .
4. Applications de la Recherche Scientifique
Chimie : L'hédérangénine sert de modèle pour la synthèse de nouveaux composés présentant des propriétés pharmacologiques améliorées.
Biologie : Elle est utilisée dans des études liées aux voies de signalisation cellulaire et à l'expression des gènes.
Médecine : L'hédérangénine a montré un potentiel prometteur dans le traitement du cancer, de l'inflammation, de la dépression et des infections virales.
5. Mécanisme d'Action
L'hédérangénine exerce ses effets par le biais de diverses cibles et voies moléculaires :
Activité antitumorale : L'hédérangénine induit l'apoptose dans les cellules cancéreuses en activant les caspases et en inhibant la voie de signalisation PI3K/Akt.
Activité anti-inflammatoire : Elle réduit l'inflammation en inhibant la production de cytokines pro-inflammatoires et en modulant la voie NF-κB.
Activité antidépressive : L'hédérangénine augmente les niveaux de sérotonine et de dopamine dans le cerveau, contribuant à ses effets antidépresseurs.
Applications De Recherche Scientifique
Pharmacological Activities of Hederagenin
This compound exhibits a broad spectrum of pharmacological activities, making it a promising candidate for drug development. The following table summarizes key therapeutic effects and their corresponding mechanisms:
Case Studies and Research Findings
- Anti-tumor Efficacy in Hepatocellular Carcinoma
- Neuroprotective Effects in Alzheimer's Disease
- Metabolic Effects
Structural Modifications and Future Directions
Recent studies have focused on structural modifications of this compound to enhance its pharmacological properties. Modifications at various positions on the triterpene scaffold have resulted in derivatives with improved efficacy and reduced toxicity profiles. Future research is expected to concentrate on:
- Improving Bioavailability : Strategies to enhance the absorption and distribution of this compound within biological systems.
- Extending Half-life : Developing formulations that prolong the therapeutic effects of this compound.
- Reducing Toxicity : Investigating methods to mitigate hemolytic effects observed in some animal studies .
Mécanisme D'action
Hederagenin exerts its effects through various molecular targets and pathways:
Antitumor Activity: this compound induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt signaling pathway.
Anti-inflammatory Activity: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and modulating the NF-κB pathway.
Antidepressant Activity: this compound enhances serotonin and dopamine levels in the brain, contributing to its antidepressant effects.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Hederagenin belongs to the oleanane triterpenoid family, sharing structural and functional similarities with compounds like oleanolic acid, glycyrrhetinic acid, and betulinic acid. Below is a detailed comparison:
Structural Comparison
| Compound | Core Structure | Functional Groups | Key Modifications |
|---|---|---|---|
| This compound | Oleanane | -OH (C-3, C-23), -COOH (C-28) | Acetonide or ureate derivatives |
| Oleanolic Acid | Oleanane | -OH (C-3), -COOH (C-28) | Methyl ester or glycosylation |
| Glycyrrhetinic Acid | Oleanane | -OH (C-3), -COOH (C-30), keto (C-11) | Acetylation or oxidation |
- Key Differences: this compound has two hydroxyl groups (C-3, C-23), while oleanolic acid lacks the C-23 hydroxyl group. Glycyrrhetinic acid features a keto group at C-11, absent in this compound .
Pharmacological Activity
Anticancer Effects
- This compound : Induces apoptosis via Nrf2-ARE pathway inhibition and mitochondrial depolarization (IC₅₀: 10–50 μM in cisplatin-resistant cancer cells) .
- Oleanolic Acid: Primarily hepatoprotective, with moderate cytotoxicity (IC₅₀: ~20–30 μM in liver cancer cells) .
- Betulinic Acid: Targets caspase-dependent apoptosis (IC₅₀: 5–15 μM in melanoma cells) .
Anti-Inflammatory Effects
- This compound : Suppresses NF-κB and MAPK pathways (50% inhibition of TNF-α at 20 μM) .
- Glycyrrhetinic Acid : Inhibits 11β-hydroxysteroid dehydrogenase (IC₅₀: 0.1 μM) .
Anthelmintic Activity
- This compound Derivatives : Ureate derivatives (e.g., MC042) show EC₅₀ values of 1.07 μM (immature flukes) and 13.02 μM (adult flukes) , comparable to triclabendazole .
- Oleanolic Acid: Limited anthelmintic efficacy (EC₅₀ > 50 μM) .
Cytotoxicity and Selectivity
Structure-Activity Relationship (SAR)
- C-28 Modifications :
- C-3 Hydroxyl Group : Critical for NF-κB inhibition ; acetylation reduces anti-inflammatory activity .
- Diol Group (C-23) : Oxidation to ketone decreases anticancer potency .
Pharmacokinetics and Toxicity
Activité Biologique
Hederagenin (HG) is a pentacyclic triterpenoid found in various plants, primarily in the form of saponins. Its diverse pharmacological activities have garnered significant attention in medicinal research. This article explores the biological activities of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent studies.
Pharmacological Activities
This compound exhibits a wide range of biological activities, including:
- Anti-tumor Activity : HG has shown promise as an anti-cancer agent. Research indicates that it can suppress glioma cell proliferation and induce apoptosis in U251 and U87 cell lines through the Nur77 signaling pathway . Additionally, structural modifications of HG have led to derivatives with enhanced anti-tumor potency .
- Anti-inflammatory Effects : Studies demonstrate that this compound alleviates inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a rat model of alcohol-induced liver injury, this compound reduced inflammation and apoptosis by modulating the AKT and MAPK signaling pathways .
- Hepatoprotective Properties : this compound has been shown to protect the liver from damage caused by alcohol consumption. It enhances the expression of acetaldehyde dehydrogenase-2 while reducing alcohol dehydrogenase levels, indicating its role in mitigating hepatotoxicity .
- Anti-hyperlipidemic and Cardiovascular Benefits : Research indicates that this compound can improve lipid metabolism and endothelial function, making it a potential candidate for treating hyperlipidemia and preventing atherosclerosis. It inhibits iNOS release and enhances eNOS levels, thereby reducing vascular inflammation .
The mechanisms underlying the biological activities of this compound are complex and involve various signaling pathways:
- Cell Signaling Pathways : this compound influences multiple signaling cascades, including the NF-κB pathway, which is crucial for inflammatory responses. By inhibiting this pathway, HG reduces the release of inflammatory mediators .
- Apoptosis Regulation : this compound modulates apoptosis-related proteins such as Bcl-2, Bax, and p53. It promotes anti-apoptotic signals while inhibiting pro-apoptotic pathways, contributing to its protective effects in liver injury models .
Structure-Activity Relationships
The biological activity of this compound is significantly influenced by its chemical structure. Modifications at specific positions on the triterpene scaffold can enhance its efficacy:
| Modification Site | Effect |
|---|---|
| C-3 | Increased anti-tumor activity |
| C-12 | Enhanced anti-inflammatory effects |
| C-23 | Improved hepatoprotective properties |
| C-28 | Greater bioavailability |
Research indicates that glycosylation and other structural modifications can lead to compounds with superior pharmacological profiles compared to this compound itself .
Case Studies
-
Alcohol-Induced Hepatotoxicity Study :
- Objective : To evaluate the hepatoprotective effects of this compound.
- Method : Rats were divided into three groups: normal, ethanol-treated, and ethanol + this compound (50 mg/kg/day).
- Results : this compound significantly reduced liver damage markers and inflammatory cytokines compared to the ethanol group .
- Atherosclerosis Model :
- Glioma Cell Line Study :
Q & A
Q. What are the primary mechanisms by which hederagenin exerts anti-tumor effects in vitro?
this compound induces apoptosis and cell cycle arrest via mitochondrial pathways (e.g., downregulating Bcl-2, upregulating Bax) and inhibits proliferation by targeting signaling cascades like PI3K/AKT . Standard assays include flow cytometry for cell cycle analysis (e.g., G1/S arrest in osteosarcoma cells ), Western blotting for apoptotic markers, and colony formation assays to assess clonogenic survival . For reproducibility, use concentrations validated in prior studies (e.g., 5–20 μM in laryngeal carcinoma models ).
Q. Which experimental models are commonly used to evaluate this compound’s efficacy?
- In vitro : Human cancer cell lines (e.g., Saos-2 osteosarcoma, TU177 laryngeal carcinoma, HepG2 liver cancer) .
- In vivo : Xenograft models (e.g., breast cancer MCF-7 in nude mice ). Key parameters include tumor volume measurement, histopathology, and serum biomarker analysis (e.g., TG levels in lipid metabolism studies ).
Q. How can researchers address this compound’s low solubility in experimental designs?
Use solubilizing agents like DMSO (≤0.1% v/v) or formulate derivatives (e.g., glucosides, triazolyl compounds) to enhance bioavailability . Validate solubility via HPLC or LC-MS/MS .
Advanced Research Questions
Q. How do contradictory findings on this compound’s anti-tumor mechanisms arise, and how can they be resolved?
Discrepancies may stem from cell-type-specific signaling (e.g., ferroptosis in lung cancer vs. mitochondrial apoptosis in colon cancer ). To resolve contradictions:
Q. What methodologies optimize this compound’s pharmacokinetics for in vivo studies?
- Structural modifications : Introduce nitrogen-containing heterocycles at C-28 to improve solubility and tumor resistance reversal .
- Pharmacokinetic profiling : Use UPLC-MS/MS to monitor plasma/tissue distribution (e.g., rat models with asperosaponin VI metabolites ).
- Dosing regimens : Subcutaneous or intraperitoneal administration to bypass first-pass metabolism .
Q. How can researchers validate this compound’s multi-target effects in complex systems?
Q. What statistical approaches are critical for interpreting dose-dependent anti-tumor effects?
- ANOVA with post-hoc tests (e.g., LSD-t test) to compare multiple dose groups .
- Dose-response modeling (e.g., IC50 calculation via nonlinear regression) .
- Report effect sizes (e.g., TG clearance rates ) with confidence intervals to avoid overinterpretation of p-values .
Q. How can ferroptosis induction by this compound be mechanistically distinguished from apoptosis?
Q. What strategies mitigate off-target effects in this compound derivative development?
Q. How can in vivo studies address discrepancies between in vitro and in vivo efficacy?
- Pharmacodynamic monitoring : Correlate tumor reduction with plasma this compound levels .
- Toxicology screens : Assess liver/kidney function (e.g., ALT, creatinine) to rule out organ-specific toxicity masking efficacy .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
